molecular formula C9H7Br2F2N3 B13903175 4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole

4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B13903175
M. Wt: 354.98 g/mol
InChI Key: UJEFXALPBNURFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C11H7Br2F2N3 It is a derivative of benzo[d][1,2,3]triazole, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzo[d][1,2,3]triazole precursor. The reaction conditions often require the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperatures and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce more complex aromatic compounds .

Scientific Research Applications

4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in intramolecular charge transfer, which is crucial for its application in organic semiconductors. The electron-donating and electron-withdrawing groups on the molecule facilitate this charge transfer, enhancing its performance in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science .

Properties

Molecular Formula

C9H7Br2F2N3

Molecular Weight

354.98 g/mol

IUPAC Name

4,7-dibromo-5,6-difluoro-2-propylbenzotriazole

InChI

InChI=1S/C9H7Br2F2N3/c1-2-3-16-14-8-4(10)6(12)7(13)5(11)9(8)15-16/h2-3H2,1H3

InChI Key

UJEFXALPBNURFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.